REACTION_CXSMILES
|
[Na].[CH3:2][CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=[O:5].[CH3:14][C:15]1[CH:22]=[CH:21][C:18](CBr)=[CH:17][CH:16]=1.[OH-].[K+]>C(O)C.O>[CH3:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:9][CH:3]([CH3:2])[C:4]([OH:6])=[O:5])=[CH:17][CH:16]=1.[C:4](=[O:6])=[O:5] |f:3.4,^1:0|
|
Name
|
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
146 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-necked round-bottom 2000 ml flask equipped with a reflux condenser
|
Type
|
STIRRING
|
Details
|
with vigorous stirring at a rate that
|
Type
|
TEMPERATURE
|
Details
|
to maintain a gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
Additionally, this mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
DISTILLATION
|
Details
|
Ethanol and water were distilled off
|
Type
|
ADDITION
|
Details
|
To the residue, 500 ml of water, and then 12 M HCl (to pH 1) were added
|
Type
|
CUSTOM
|
Details
|
Crude 2-(4-methylphenyl)-2-methylmalonic acid precipitated along with potassium chloride
|
Type
|
FILTRATION
|
Details
|
This precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with 500 ml of CH2Cl2
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give crude substituted methylmalonic acid
|
Type
|
TEMPERATURE
|
Details
|
by heating for 2 hours at 180° C.
|
Duration
|
2 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)CC(C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |